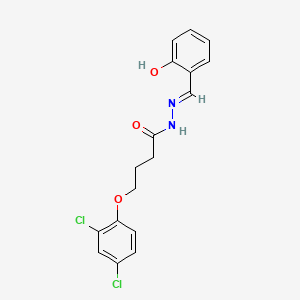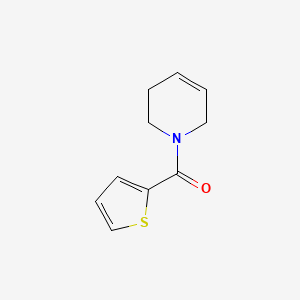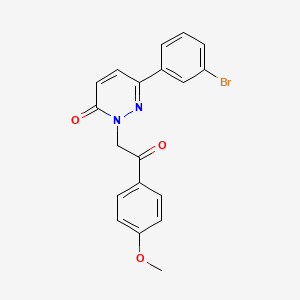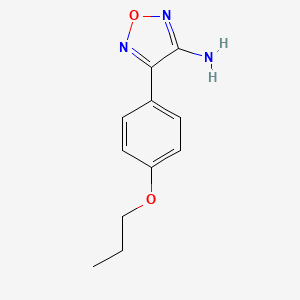
(E)-4-(2,4-dichlorophenoxy)-N'-(2-hydroxybenzylidene)butanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(2,4-dichlorophenoxy)-N'-(2-hydroxybenzylidene)butanehydrazide, also known as DHMEQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DHMEQ belongs to the family of curcuminoids, which are natural compounds found in turmeric. DHMEQ has been shown to have anti-inflammatory, anti-cancer, and immunomodulatory effects.
Mechanism of Action
Target of Action
The primary target of (E)-4-(2,4-dichlorophenoxy)-N’-(2-hydroxybenzylidene)butanehydrazide, also known as 2,4-Dichlorophenoxyacetic acid (2,4-D), is the plant hormone auxin . This compound mimics the natural auxin indole-3-acetic acid (IAA), and is used as a plant growth regulator .
Biochemical Pathways
The affected pathways primarily involve the disruption of normal plant growth and development. The compound’s auxin-like activity can lead to abnormal growth, senescence, and plant death . The identification of auxin receptors, auxin transport carriers, transcription factors response to auxin, and cross-talk among phytohormones have shed light on the molecular action mode of 2,4-D as a herbicide .
Pharmacokinetics
It is known that 2,4-d is slightly soluble in water and more soluble in organic solvents . This suggests that its bioavailability may be influenced by the solvent used for its application.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of normal plant growth and development. This can lead to abnormal growth, senescence, and plant death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s efficacy as a herbicide can be influenced by the type of plant (it kills dicots without affecting monocots ) and the dosage used . Improper dosage can cause severe damage to plants . The compound’s stability may be affected by light and humidity .
Advantages and Limitations for Lab Experiments
(E)-4-(2,4-dichlorophenoxy)-N'-(2-hydroxybenzylidene)butanehydrazide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. This compound has also been extensively studied in animal models and has shown promising results in the treatment of various diseases. However, this compound also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. In addition, this compound has not been extensively studied in humans, and its safety and efficacy in humans are not well established.
Future Directions
There are several future directions for research related to (E)-4-(2,4-dichlorophenoxy)-N'-(2-hydroxybenzylidene)butanehydrazide. One direction is to further investigate its potential therapeutic applications in humans. Clinical trials are needed to establish the safety and efficacy of this compound in humans. Another direction is to investigate the potential of this compound in combination with other therapies. This compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. Finally, further studies are needed to investigate the mechanism of action of this compound and its potential applications in the treatment of neurological disorders.
Synthesis Methods
(E)-4-(2,4-dichlorophenoxy)-N'-(2-hydroxybenzylidene)butanehydrazide can be synthesized through a multi-step process that involves the reaction of 2,4-dichlorophenol with ethyl acetoacetate to form a diketone intermediate. The intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazone. The hydrazone is then reacted with 2-hydroxybenzaldehyde to form this compound. The synthesis method for this compound has been optimized to increase the yield and purity of the compound.
Scientific Research Applications
(E)-4-(2,4-dichlorophenoxy)-N'-(2-hydroxybenzylidene)butanehydrazide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and immunomodulatory effects. This compound has been tested in various animal models and has shown promising results in the treatment of various diseases, including cancer, rheumatoid arthritis, and inflammatory bowel disease. This compound has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurological disorders.
properties
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-[(E)-(2-hydroxyphenyl)methylideneamino]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3/c18-13-7-8-16(14(19)10-13)24-9-3-6-17(23)21-20-11-12-4-1-2-5-15(12)22/h1-2,4-5,7-8,10-11,22H,3,6,9H2,(H,21,23)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTXPLVFGPOGKD-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Cyclopropyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2790749.png)
![5-cyclopropyl-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)isoxazole-3-carboxamide](/img/structure/B2790750.png)

![(2E,4E)-4-(benzenesulfonyl)-5-{[4-(trifluoromethyl)phenyl]amino}penta-2,4-dienenitrile](/img/structure/B2790752.png)
![N-(2,4-dimethoxyphenyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2790753.png)
![1-(3,4-dimethoxyphenyl)-N-methyl-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B2790755.png)
![4-acetyl-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide](/img/structure/B2790756.png)
![N-isopentyl-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2790757.png)



